- Direct 1,2-Oxosulfenylation of Acetylenic Sulfones with DMSOAsian Journal of Organic Chemistry, 2021, 10(7), 1756-1764,
Cas no 7282-94-2 (Dimethyl Disulfide-d6)

Dimethyl Disulfide-d6 化学的及び物理的性質
名前と識別子
-
- dimethyl-d6 disulfide
- Dimethyl Disulfide-d6
- 612332_ALDRICH
- bis-trideuteriomethyl-disulfane
- Dimethyl-d6-disulfid
- Dimethylsulfid-d6
- I14-52323
- Methyl-d6 disulfide
- 7282-94-2
- DTXSID50480954
- [(?H?)methyldisulfanyl](?H?)methane
- trideuterio-(trideuteriomethyldisulfanyl)methane
- Dimethyl-d6 disulfide, 98 atom % D
- AKOS015915935
-
- インチ: InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3
- InChIKey: WQOXQRCZOLPYPM-WFGJKAKNSA-N
- ほほえんだ: CSSC
計算された属性
- せいみつぶんしりょう: 100.02875301g/mol
- どういたいしつりょう: 100.02875301g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 4
- 回転可能化学結合数: 1
- 複雑さ: 6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 50.6Ų
じっけんとくせい
- 色と性状: 淡黄色液体
- 密度みつど: 1.112 g/mL at 25 °C(lit.)
- ふってん: 109 °C(lit.)
- フラッシュポイント: 76 °F
- ようかいせい: 未確定
Dimethyl Disulfide-d6 セキュリティ情報
- 危険物輸送番号:UN 2381 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-20/22-36-51/53
- セキュリティの説明: 16-36/37/39-45-61
- RTECS番号:JO1927500
-
危険物標識:
- リスク用語:11-20/22-36-51/53
Dimethyl Disulfide-d6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D472722-25mg |
Dimethyl Disulfide-d6 |
7282-94-2 | 25mg |
$ 827.00 | 2023-09-07 | ||
TRC | D472722-10mg |
Dimethyl Disulfide-d6 |
7282-94-2 | 10mg |
$ 397.00 | 2023-09-07 |
Dimethyl Disulfide-d6 合成方法
ごうせいかいろ 1
Dimethyl Disulfide-d6 Raw materials
Dimethyl Disulfide-d6 Preparation Products
Dimethyl Disulfide-d6 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
Dimethyl Disulfide-d6に関する追加情報
Recent Advances in Dimethyl Disulfide-d6 (CAS: 7282-94-2) Research: Applications and Analytical Insights
Dimethyl Disulfide-d6 (DMDS-d6, CAS: 7282-94-2), a deuterated analog of dimethyl disulfide (DMDS), has garnered significant attention in chemical, biological, and pharmaceutical research due to its unique isotopic properties and applications in trace analysis. Recent studies highlight its role as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly in metabolomics and environmental monitoring. This briefing synthesizes the latest findings on DMDS-d6, emphasizing its synthesis, analytical utility, and emerging applications in drug development and environmental science.
A 2023 study published in Analytical Chemistry demonstrated DMDS-d6's efficacy as a stable isotope-labeled internal standard for quantifying volatile sulfur compounds (VSCs) in biological matrices. Researchers achieved sub-ppb detection limits using gas chromatography-tandem mass spectrometry (GC-MS/MS), underscoring its precision in biomarker discovery for diseases like cirrhosis and lung cancer. The deuterium labeling (99% isotopic purity) minimized matrix interference, enabling robust quantification even in complex samples such as exhaled breath condensates.
In pharmaceutical chemistry, DMDS-d6 has been instrumental in probing drug metabolism pathways. A Journal of Medicinal Chemistry paper (2024) utilized DMDS-d6 to track the metabolic fate of sulfur-containing anticancer agents, revealing novel thiol-disulfide exchange mechanisms. The compound's stability under physiological conditions allowed real-time monitoring of reactive sulfur species (RSS), offering insights into oxidative stress modulation—a critical factor in oncology therapeutics.
Environmental applications have also expanded, with DMDS-d6 serving as a tracer in atmospheric chemistry models. The European Environment Agency's 2024 report highlighted its use in quantifying dimethyl sulfide (DMS) emissions from marine ecosystems, where its deuterium signature differentiated anthropogenic vs. natural sources. This supports climate change mitigation strategies by improving emission inventories.
Synthetic advancements include a novel one-pot deuteration method (2024, Organic Process Research & Development), achieving >98% deuterium incorporation via Pd/C-catalyzed H/D exchange. This scalable approach addresses previous cost barriers, facilitating broader adoption in industrial applications. However, challenges persist in long-term storage stability, as DMDS-d6 shows increased susceptibility to photodegradation compared to non-deuterated analogs—a topic under investigation in current stability studies.
In conclusion, DMDS-d6 (7282-94-2) exemplifies the growing importance of isotopically labeled compounds in precision analytics. Its dual role as an analytical standard and mechanistic probe positions it at the forefront of translational research, with ongoing studies exploring its potential in PET imaging and targeted drug delivery systems. Future directions may focus on improving synthetic yields and developing hybrid analogs with enhanced stability for extended biomedical applications.
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